2-Chloro-5-(5-keto-3-methyl-2-pyrazolin-1-yl)benzoic acid
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Overview
Description
2-chloro-5-(3-methyl-5-oxo-2H-pyrazol-1-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a chloro group, a pyrazolyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(3-methyl-5-oxo-2H-pyrazol-1-yl)benzoic acid typically involves the reaction of 2-chlorobenzoic acid with 3-methyl-5-oxo-2H-pyrazole. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of 2-chloro-5-(3-methyl-5-oxo-2H-pyrazol-1-yl)benzoic acid may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. This typically includes the use of continuous flow reactors, high-efficiency catalysts, and automated process control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-(3-methyl-5-oxo-2H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Condensation Reactions: The benzoic acid moiety can participate in condensation reactions to form esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include substituted benzoic acids, pyrazole derivatives, and various ester or amide compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-chloro-5-(3-methyl-5-oxo-2H-pyrazol-1-yl)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-5-(3-methyl-5-oxo-2H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The chloro and pyrazolyl groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Similar in structure but with different substituents on the pyrazole ring.
4-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid: Similar in structure but with variations in the pyrazole and benzoic acid moieties.
Uniqueness
2-chloro-5-(3-methyl-5-oxo-2H-pyrazol-1-yl)benzoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H9ClN2O3 |
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Molecular Weight |
252.65 g/mol |
IUPAC Name |
2-chloro-5-(5-methyl-3-oxo-1H-pyrazol-2-yl)benzoic acid |
InChI |
InChI=1S/C11H9ClN2O3/c1-6-4-10(15)14(13-6)7-2-3-9(12)8(5-7)11(16)17/h2-5,13H,1H3,(H,16,17) |
InChI Key |
UUFARNYHTLMWRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(N1)C2=CC(=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
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